molecular formula C20H22N4O3S B4521143 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4521143
M. Wt: 398.5 g/mol
InChI Key: XOMZTKYDIZQXBH-UHFFFAOYSA-N
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Description

2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a structurally complex thiazole derivative featuring a 1,3-thiazole core substituted with a 4-methyl group, an acetyl(tetrahydrofuran-2-ylmethyl)amino moiety at position 2, and an N-linked indol-6-yl carboxamide at position 4. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[acetyl(oxolan-2-ylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-12-18(19(26)23-15-6-5-14-7-8-21-17(14)10-15)28-20(22-12)24(13(2)25)11-16-4-3-9-27-16/h5-8,10,16,21H,3-4,9,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMZTKYDIZQXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring and the tetrahydrofuran moiety. Key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of a suitable precursor with tetrahydrofuran under acidic or basic conditions to form the desired moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound features a thiazole ring, an indole moiety, and a tetrahydrofuran derivative, which contribute to its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in drug development due to its structural features that may interact with various biological targets.

  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazole and indole compounds exhibit anticancer properties. For instance, compounds similar to this structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Thiazole-containing compounds have demonstrated antimicrobial activity against a range of pathogens. Research indicates that modifications to the thiazole ring can enhance antibacterial efficacy .

Neuropharmacology

Research into the neuropharmacological effects of indole derivatives suggests potential applications in treating neurological disorders. The indole structure is known for its role in serotonin receptor modulation, which is crucial for developing antidepressants and anxiolytics .

Biochemical Research

The compound's unique structure allows it to serve as a probe in biochemical assays. Its ability to interact with specific enzymes or receptors can facilitate research into metabolic pathways and drug interactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of thiazole and indole derivatives. The results indicated that compounds similar to the target compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 20 µM. This highlights the potential of such compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study reported in Antimicrobial Agents and Chemotherapy, researchers synthesized several thiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus. One derivative showed an MIC (Minimum Inhibitory Concentration) of 5 µg/mL, demonstrating strong antibacterial properties .

Mechanism of Action

The mechanism of action of 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are primarily characterized by variations in substituents on the thiazole core or modifications to the carboxamide-linked aromatic systems. Below is a detailed comparison:

Structural and Functional Analogues

Key Differences in Bioactivity and Selectivity

Kinase Inhibition: Dasatinib and CAS 302964-08-5 exhibit potent tyrosine kinase inhibition due to their pyrimidinylamino groups, which engage ATP-binding pockets . The target compound lacks this motif but may compensate with its indole moiety, which could target indole-sensitive kinases or serotonin receptors . The tetrahydrofuran group in the target compound may improve blood-brain barrier penetration compared to Dasatinib’s hydrophilic piperazine substituent .

Antimicrobial Activity: Compounds with furan or thiadiazole substituents (e.g., N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide) show broad-spectrum antimicrobial effects, likely via nucleic acid synthesis disruption . The target compound’s acetylated tetrahydrofuran group may reduce this activity but enhance metabolic stability.

In contrast, Dasatinib’s hydroxyethylpiperazine group enhances water solubility .

Biological Activity

The compound 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H26N4O3S
  • Molecular Weight : 426.5 g/mol

The structure of this compound features multiple functional groups that may interact with various biological targets, making it a candidate for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties :
    • Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
    • A case study involving a related indole-thiazole compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) and non-small cell lung cancer cells (A549) .
  • Antimicrobial Activity :
    • Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar scaffolds exhibit effective antibacterial and antifungal activities against a variety of pathogens, including Staphylococcus aureus and Candida albicans .
    • Specific assays have demonstrated that certain derivatives can inhibit bacterial growth at low micromolar concentrations.
  • Anti-inflammatory Effects :
    • Some studies suggest that thiazole-based compounds can reduce inflammation through the inhibition of pro-inflammatory cytokines. For example, a related compound was shown to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

StepDescription
1Synthesis of the indole derivative through cyclization reactions.
2Formation of the thiazole ring via condensation reactions involving appropriate thioketones.
3Acetylation and further functionalization to obtain the final product.

Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of thiazoles, demonstrating their ability to inhibit key enzymes involved in tumor growth .
  • Another research article focused on the antimicrobial efficacy of related compounds, showcasing their potential as novel therapeutic agents against resistant strains .

Q & A

Basic: What synthetic strategies are recommended for preparing thiazole-indole hybrid compounds like 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide?

Answer:
A multi-step approach is typically employed:

Core Thiazole Formation : Use Hantzsch thiazole synthesis by condensing α-halo ketones with thioureas or thioamides under reflux conditions (e.g., ethanol or acetonitrile) .

Indole Coupling : Introduce the indole moiety via nucleophilic substitution or amide coupling. For example, activate the carboxylic acid group on the thiazole (e.g., using EDC/HOBt) and react with 1H-indol-6-amine .

Functionalization : Acetylation of the tetrahydrofuranmethylamine side chain can be achieved using acetyl chloride in the presence of a base (e.g., triethylamine) .
Key Validation : Confirm structural integrity via 1H^1H/13C^{13}C-NMR, IR spectroscopy, and LC-MS .

Advanced: How can computational methods optimize the binding affinity of this compound to biological targets?

Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s thiazole-indole core and target proteins (e.g., kinases or receptors). Focus on hydrogen bonding with the acetylated side chain and π-π stacking of the indole ring .

MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-target complexes over time. Pay attention to solvent accessibility of the tetrahydrofuran group .

QSAR Modeling : Develop quantitative structure-activity relationship models by correlating substituent variations (e.g., methyl group on thiazole) with experimental IC50_{50} values from analogous compounds .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • 1H^1H-NMR : Identify protons on the indole ring (aromatic signals at δ 6.5–7.5 ppm) and acetyl group (singlet at δ 2.1–2.3 ppm) .
  • LC-MS : Confirm molecular weight (e.g., expected [M+H]+^+ peak) and detect impurities. Use high-resolution MS for isotopic patterns .
  • FTIR : Validate carbonyl stretches (amide C=O at ~1650 cm1^{-1}, acetyl C=O at ~1700 cm1^{-1}) .
  • Elemental Analysis : Ensure C/H/N/S ratios match theoretical values (±0.4%) .

Advanced: How should researchers address contradictory bioactivity data in cell-based assays?

Answer:

Dose-Response Validation : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to rule out non-linear effects .

Orthogonal Assays : Cross-validate using alternative methods (e.g., fluorescence polarization for binding affinity vs. cell viability assays) .

Metabolite Screening : Test for off-target interactions or metabolic instability (e.g., cytochrome P450-mediated degradation of the tetrahydrofuran group) .

Batch Consistency : Ensure synthetic batches are identical via HPLC purity checks (>98%) .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent oxidation of the thiazole ring .
  • Solubility : Dissolve in DMSO (10 mM stock) and avoid aqueous buffers with high pH (>8), which may hydrolyze the acetyl group .
  • Long-Term Stability : Monitor via periodic LC-MS to detect degradation products (e.g., free indole or thiazole fragments) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

Core Modifications : Replace the tetrahydrofuranmethyl group with other heterocycles (e.g., pyrrolidine) to assess impact on solubility and target engagement .

Substituent Effects : Systematically vary the methyl group on the thiazole (e.g., ethyl, trifluoromethyl) and quantify changes in logP and potency .

Bioisosteres : Substitute the acetyl group with sulfonamide or urea moieties to enhance metabolic stability .

Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding motifs .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Kinase Inhibition : Use ADP-Glo™ assays for kinase targets (e.g., EGFR or BRAF) .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
  • Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Solubility : Perform shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

Catalyst Optimization : Replace traditional bases (e.g., Et3_3N) with immobilized catalysts for easier recovery .

Flow Chemistry : Implement continuous flow synthesis for the Hantzsch thiazole step to improve yield and reduce side products .

Green Solvents : Substitute DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

Process Analytics : Use in-line FTIR or PAT tools to monitor reaction progress in real time .

Basic: How to troubleshoot low yields during the amide coupling step?

Answer:

  • Activation Issues : Ensure fresh coupling reagents (e.g., EDC/HOBt) are used. Pre-activate the carboxylic acid for 30 min before adding the amine .
  • Solvent Choice : Switch to DMF or DCM for better solubility of intermediates .
  • Stoichiometry : Use 1.2 equivalents of amine to drive the reaction to completion .
  • Byproduct Removal : Add scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .

Advanced: How can machine learning predict novel derivatives with enhanced properties?

Answer:

Dataset Curation : Compile experimental data (e.g., IC50_{50}, logP) from structurally related thiazole-indole compounds .

Feature Engineering : Include molecular descriptors (e.g., topological polar surface area, H-bond donors) .

Model Training : Use random forest or neural networks to predict bioavailability or toxicity .

Synthetic Feasibility : Integrate retrosynthesis algorithms (e.g., ASKCOS) to prioritize derivatives with viable routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

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